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Compound of Interest

Compound Name: ALUMINUM PHOSPHIDE

Cat. No.: B068031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the semiconductor properties of
aluminum phosphide (AIP), a wide-bandgap semiconductor with promising applications in
optoelectronics and high-power devices. This document details its fundamental electronic and
structural characteristics, doping methodologies, and key experimental protocols for its
synthesis and characterization.

Core Semiconductor Properties of Aluminum
Phosphide

Aluminum phosphide crystallizes in the zincblende structure and is an indirect bandgap
semiconductor.[1][2] Its wide bandgap makes it suitable for high-temperature and high-
frequency applications.[1] While bulk AIP has an indirect bandgap, theoretical studies suggest
that two-dimensional AIP monolayers may exhibit a direct bandgap, opening possibilities for
optoelectronic devices.

Crystal and Band Structure

AIP possesses a zincblende crystal structure with a lattice constant of 5.4510 A at 300 K.[3]
The indirect nature of its bandgap means that the conduction band minimum and the valence
band maximum are not at the same momentum vector in k-space.[2] This characteristic
generally leads to less efficient light emission compared to direct bandgap semiconductors.[2]
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Table 1: Fundamental Properties of Aluminum Phosphide

Property Value Reference
Crystal Structure Zincblende [3]
Lattice Constant 5.4510 A [3]
Bandgap Type Indirect [2]
Bandgap Energy ~2.45 eV [2]

Charge Carrier Properties

The mobility of charge carriers (electrons and holes) is a critical parameter for semiconductor
device performance. In AlP, carrier mobility is influenced by scattering with ionized impurities
and phonons.[1]

Table 2: Charge Carrier Properties in Doped Aluminum Phosphide

Mobility
. Carrier (cm?/Vs) at L
Carrier . Resistivity
Dopant Concentrati Room Reference
Type (Q-cm)
on (cm™3) Temperatur
e
. . n-type
Silicon (Si) 2.4 x 108 59.6 0.044 [1]
(electron)
. . n-type
Silicon (Si) 8.4 x 1018 32.8 0.023 [1]
(electron)
Beryllium
(Be) p-type (hole) 9.3 x 1016 65.0 1.07 [1]
e

Doping of Aluminum Phosphide

The controlled introduction of impurities, or doping, is essential for creating n-type and p-type
semiconductors, the building blocks of electronic devices.
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N-type Doping

N-type doping of AIP can be achieved using silicon (Si) as a dopant.[1] Silicon atoms substitute
aluminum atoms in the AIP lattice, providing an excess electron that can contribute to electrical
conductivity. Electron concentrations in the range of 1018 cm~3 have been experimentally
demonstrated.[1]

P-type Doping
For p-type doping, beryllium (Be) has been used as an effective dopant.[1] Beryllium atoms

create "holes" (the absence of an electron) that act as positive charge carriers. Hole
concentrations in the order of 1017 cm~2 have been achieved.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of aluminum
phosphide thin films.

Synthesis via Metal-Organic Vapor Phase Epitaxy
(MOVPE)

MOVPE is a common technique for growing high-quality single-crystal thin films of compound
semiconductors.

Experimental Protocol: MOVPE Growth of Doped AIP

o Substrate Preparation: A gallium phosphide (GaP) substrate is prepared and loaded into the
MOVPE reactor.

e Precursor Introduction: Trimethylaluminum (TMAI) and phosphine (PHs) are used as the
aluminum and phosphorus precursors, respectively. For doping, silane (SiHa4) is used for n-
type doping (Si dopant) and bis(cyclopentadienyl)beryllium (CpzBe) for p-type doping (Be
dopant).

e Growth Parameters:

o Growth Temperature: Maintained in the range of 750-850°C.
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o V/III Ratio: The ratio of the molar flow rate of the group V precursor (PHs) to the group Ili
precursor (TMAI) is a critical parameter and is typically kept high to ensure good crystal
quality.

o Dopant Flow Rate: The flow rates of SiHa or Cpz2Be are adjusted to achieve the desired
carrier concentration.

o Layer Deposition: The precursors are introduced into the reactor, where they decompose at
the hot substrate surface, leading to the epitaxial growth of the doped AIP layer.

o Cool-down: After the desired film thickness is achieved, the precursor flows are stopped, and
the reactor is cooled down under a protective atmosphere.

Characterization Techniques

Hall effect measurements are used to determine the carrier type, concentration, and mobility in
a semiconductor.

Experimental Protocol: Hall Effect Measurement of Doped AlP

o Sample Preparation: A square-shaped sample of the doped AIP thin film is prepared. Ohmic
contacts are made at the four corners of the sample, typically by depositing and annealing a
suitable metal (e.g., indium for n-type and indium-zinc for p-type).

e Van der Pauw Configuration: The sample is connected in a van der Pauw configuration.
e Measurement Procedure:

o A constant current (I) is passed through two adjacent contacts, and the voltage (V) is
measured across the other two contacts. This is repeated for different contact
configurations.

o A magnetic field (B) of known strength is applied perpendicular to the sample surface.

o The Hall voltage (V_H) is measured as the voltage difference across two opposite
contacts while the current flows through the other two.

o Data Analysis:
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o The sheet resistance is calculated from the voltage and current measurements without the
magnetic field.

o The Hall coefficient (R_H) is calculated from the Hall voltage, current, and magnetic field
strength.

o The carrier concentration (n or p) is determined from the Hall coefficient.
o The carrier mobility (u) is calculated from the Hall coefficient and the resistivity.

Visualizations

Experimental Workflow for Doped AIP Synthesis and
Characterization

Click to download full resolution via product page

Doped AIP Synthesis and Characterization Workflow.

Logical Relationship of AIP Properties and Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aluminum-phosphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b068031#exploring-the-semiconductor-properties-of-aluminum-phosphide
https://www.benchchem.com/product/b068031#exploring-the-semiconductor-properties-of-aluminum-phosphide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

